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Compound of Interest

Compound Name: Butyl methyl propanedioate

Cat. No.: B15439663 Get Quote

A comprehensive guide to the spectroscopic properties of dialkyl propanedioate homologues,

offering a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and

professionals in the field of drug development.

Spectroscopic Data Comparison of Dialkyl
Propanedioate Homologues
This guide provides a detailed comparison of the spectroscopic data for a homologous series

of dialkyl propanedioates, specifically dimethyl, diethyl, dipropyl, and dibutyl propanedioate.

The data presented is crucial for the identification, characterization, and quality control of these

compounds in various research and development settings.

¹H NMR Spectral Data
The ¹H NMR spectra of dialkyl propanedioates are characterized by signals corresponding to

the protons of the ester alkyl chains and the central methylene group. As the homologous

series ascends, the chemical shifts of the protons within the alkyl chains show predictable

patterns.
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Compound Name Structure
Methylene Protons
(-CH₂-) δ (ppm)

Alkyl Chain
Protons δ (ppm)

Dimethyl

Propanedioate
CH₂(COOCH₃)₂ ~3.4 ~3.7 (s, 6H, -OCH₃)

Diethyl Propanedioate CH₂(COOCH₂CH₃)₂ ~3.3
~4.2 (q, 4H, -OCH₂-),

~1.3 (t, 6H, -CH₃)

Dipropyl

Propanedioate

CH₂(COOCH₂CH₂CH₃

)₂
~3.3

~4.1 (t, 4H, -OCH₂-),

~1.7 (m, 4H, -CH₂-),

~1.0 (t, 6H, -CH₃)

Dibutyl Propanedioate
CH₂(COOCH₂CH₂CH₂

CH₃)₂
~3.3

~4.1 (t, 4H, -OCH₂-),

~1.6 (m, 4H, -

OCH₂CH₂-), ~1.4 (m,

4H, -CH₂CH₃), ~0.9 (t,

6H, -CH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference. The multiplicity of the signals is indicated as s (singlet), t (triplet), q (quartet), and m

(multiplet).

¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The

chemical shifts of the carbonyl carbon and the carbons of the alkyl chains are key identifiers.
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Compound Name
Carbonyl Carbon (-
COO-) δ (ppm)

Methylene Carbon
(-CH₂-) δ (ppm)

Alkyl Chain
Carbons δ (ppm)

Dimethyl

Propanedioate
~167 ~41 ~52 (-OCH₃)

Diethyl Propanedioate ~167 ~41
~61 (-OCH₂-), ~14 (-

CH₃)

Dipropyl

Propanedioate
~167 ~41

~67 (-OCH₂-), ~22 (-

CH₂-), ~10 (-CH₃)

Dibutyl Propanedioate ~167 ~41

~65 (-OCH₂-), ~30 (-

OCH₂CH₂-), ~19 (-

CH₂CH₃), ~13 (-CH₃)

Infrared (IR) Spectral Data
The IR spectra of these esters are dominated by a strong absorption band corresponding to the

carbonyl (C=O) stretching vibration.

Compound Name C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) C-H Stretch (cm⁻¹)

Dimethyl

Propanedioate
~1740 ~1200-1250 ~2950-3000

Diethyl Propanedioate ~1735 ~1150-1250 ~2980

Dipropyl

Propanedioate
~1735 ~1150-1250 ~2870-2960

Dibutyl Propanedioate ~1738 ~1150-1250 ~2870-2960

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds. The molecular ion peak (M⁺) is often observed, and characteristic fragment

ions result from the cleavage of the ester groups.
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Compound Name
Molecular Weight (
g/mol )

Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Dimethyl

Propanedioate
132.12 132 101, 74, 59

Diethyl Propanedioate 160.17 160 115, 88, 61, 43, 29

Dipropyl

Propanedioate
188.22 188 129, 101, 73, 43

Dibutyl Propanedioate 216.27 216 143, 115, 87, 57, 41

Experimental Protocols
The following are general protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR and 50-

100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 300 MHz

or 500 MHz instrument.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g.,

to TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.[2]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is typically recorded first and

subtracted from the sample spectrum.
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Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with the

presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or coupled with a gas chromatograph (GC-MS).

Ionization: The molecules are ionized, for example, by electron ionization (EI). In EI-MS,

molecules are bombarded with high-energy electrons, leading to the formation of a molecular

ion and various fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualizing Spectroscopic Trends
The following diagram illustrates the logical relationship between the increasing alkyl chain

length in the dialkyl propanedioate homologues and a key spectroscopic feature: the chemical

shift of the ester alkyl group protons in ¹H NMR.
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Dialkyl Propanedioate Homologues
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Caption: ¹H NMR chemical shift trend of ester alkyl protons in the dialkyl propanedioate series.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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